![molecular formula C7H10N2 B1311736 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine CAS No. 34167-66-3](/img/structure/B1311736.png)
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine
概要
説明
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivative BIM-46174 and its dimeric form BIM-46187 are heterocyclized dipeptides . They belong to the very few cell-permeable compounds known to preferentially silence Gα q proteins .
Synthesis Analysis
The synthesis of this compound involves a combinatorial approach towards a library of BIM molecules . The requirements for biological activity include a redox reactive thiol/disulfane substructure, an N-terminal basic amino group, a cyclohexylalanine moiety, and a bicyclic skeleton .Molecular Structure Analysis
The molecular structure of this compound has been elucidated using various techniques such as 1H NMR, 13C NMR, infrared and high-resolution mass spectrometry .Chemical Reactions Analysis
The reaction of tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazides with various benzaldehydes leads to the generation of hydrazone derivatives . The chemical structures of these compounds were confirmed by IR, 1H NMR, MS-FAB+ spectroscopy, and elemental analyses .Physical And Chemical Properties Analysis
The molecular weight of this compound-7-carboxylic acid, a related compound, is 166.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its exact mass is 166.074227566 g/mol .科学的研究の応用
Synthesis and Medicinal Chemistry
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine and its derivatives have been extensively researched in the field of medicinal chemistry. For instance, Dinsmore et al. (2000) synthesized 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring systems through intramolecular cyclization, which resulted in conformationally restricted farnesyltransferase inhibitor analogues with improved in vivo metabolic stability (Dinsmore et al., 2000). Similarly, Bäuerlein et al. (2009) developed a novel one-pot catalytic synthesis of bicyclic imidazole derivatives through a tandem hydroformylation-cyclization sequence (Bäuerlein et al., 2009).
Enantioselective Synthesis
The enantioselective synthesis of tetrahydroimidazo[1,2-a]pyridines was achieved by Schlepphorst et al. (2018) using a ruthenium/N-heterocyclic carbene catalyst. This process allows the creation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridines, often found in bioactive molecules, without the need for protecting or activating groups (Schlepphorst et al., 2018).
Insecticidal Applications
In the agricultural sector, tetrahydroimidazo[1,2-a]pyridine derivatives exhibit notable insecticidal properties. Zhang et al. (2010) synthesized a series of these derivatives via a catalyst-free aza-Diels-Alder reaction, demonstrating strong insecticidal activities against pea aphids (Zhang et al., 2010). Liu et al. (2016) also developed novel derivatives with good insecticidal activity against brown planthopper and cowpea aphids (Liu et al., 2016).
Photophysical and Antifungal Applications
Marchesi et al. (2019) synthesized a series of tetrahydro(imidazo[1,5-a]pyrid-3-yl)phenols, demonstrating their potential as large Stokes shift organic dyes with significant fluorescence and photophysical properties (Marchesi et al., 2019). In antifungal research, Ozdemir et al. (2010) evaluated the anticandidal activity and cytotoxicity of tetrahydroimidazo[1,2-a]pyridine derivatives, finding strong inhibitory activity against various Candida species (Ozdemir et al., 2010).
Therapeutic Potential
Imidazo[1,2-a]pyridine, a related compound, is noted for its broad range of applications in medicinal chemistry, including anticancer, antimicrobial, antiviral, and other therapeutic areas. Deep et al. (2016) discussed the potential of the imidazo[1,2-a]pyridine scaffold in the development of novel therapeutic agents (Deep et al., 2016).
作用機序
Target of Action
The primary targets of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine are Gαq proteins and fibrinogen receptors . Gαq proteins are a type of G protein involved in intracellular signaling, while fibrinogen receptors play a crucial role in blood clotting.
Mode of Action
This compound has been found to preferentially silence Gαq proteins . This means it inhibits the activity of these proteins, thereby affecting the signaling pathways they are involved in. Additionally, the compound suppresses the bonding of fibrinogen with its respective receptor , which can influence blood clotting processes.
Biochemical Pathways
Given its targets, it likely impacts pathways related tointracellular signaling (via Gαq proteins) and blood clotting (via fibrinogen receptors) .
Result of Action
The action of this compound leads to a variety of molecular and cellular effects. For instance, its inhibition of Gαq proteins can disrupt normal cell signaling . Its suppression of fibrinogen receptor bonding can affect blood clotting . Moreover, it has been found to have antibacterial activity , with certain derivatives showing excellent activity against E. coli and S. aureus .
生化学分析
Biochemical Properties
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins. This compound has been shown to exhibit antibacterial activity by interacting with bacterial enzymes, leading to the inhibition of bacterial growth . For instance, this compound derivatives have demonstrated significant antibacterial activity against Gram-negative bacteria such as Escherichia coli and Gram-positive bacteria such as Staphylococcus aureus . The nature of these interactions often involves the binding of the compound to the active sites of bacterial enzymes, thereby inhibiting their function and preventing bacterial proliferation.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation . Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes . For instance, the antibacterial activity of this compound is attributed to its ability to inhibit bacterial enzymes, thereby disrupting bacterial cell wall synthesis and leading to cell death .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can maintain its biological activity over extended periods, making it a reliable compound for biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively reduce inflammation and bacterial infections without causing significant adverse effects . At high doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is primarily metabolized in the liver, where it undergoes enzymatic transformations to form metabolites that are excreted from the body . The metabolic pathways of this compound involve oxidation, reduction, and conjugation reactions, which are catalyzed by liver enzymes such as cytochrome P450 .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is known to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of this compound to specific subcellular locations is facilitated by targeting signals and post-translational modifications that direct its transport to these compartments . The localization of this compound within these compartments allows it to interact with specific biomolecules, thereby exerting its biological effects.
特性
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-2-5-9-6-4-8-7(9)3-1/h4,6H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRGXYWEHFENBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=CN=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433668 | |
| Record name | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34167-66-3 | |
| Record name | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34167-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H,6H,7H,8H-imidazo[1,2-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

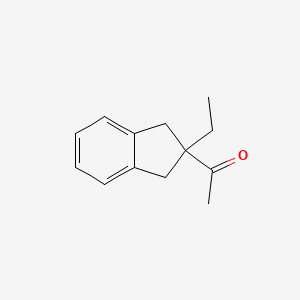



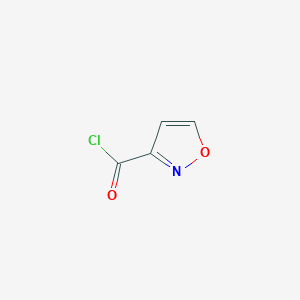
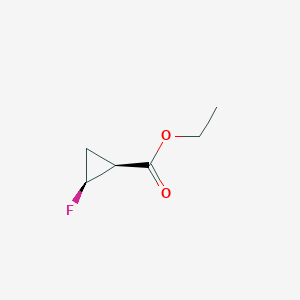
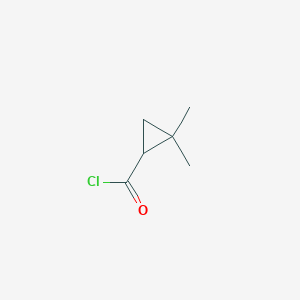



![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B1311682.png)
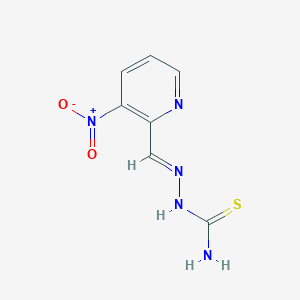
![Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate](/img/structure/B1311685.png)
